molecular formula C19H16BrN3O2 B6511341 4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide CAS No. 921570-99-2

4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide

Cat. No. B6511341
CAS RN: 921570-99-2
M. Wt: 398.3 g/mol
InChI Key: CZCMZARCYVTTAL-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide (4-Br-N-PEDA) is a synthetic compound with a wide range of applications in scientific research. It has been widely used in the fields of biochemistry, pharmacology, and organic synthesis, due to its ability to modify and control the activity of various enzymes and proteins. In addition, 4-Br-N-PEDA has been used in the study of the structure and function of enzymes and proteins, as well as in the development of new drugs and therapeutic agents.

Scientific Research Applications

4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide has been used in a variety of scientific research applications. It has been used in the study of the structure and function of enzymes and proteins, as well as in the development of new drugs and therapeutic agents. It has also been used in the synthesis of novel compounds, and in the study of biochemical and physiological processes. In addition, this compound has been used in the study of the mechanisms of drug action, and in the development of new drugs and therapeutic agents.

Mechanism of Action

4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is believed to act as an inhibitor of several enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of several other enzymes involved in the metabolism of drugs. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, this compound has been found to have anti-inflammatory and anti-cancer properties, as well as to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, this compound has been found to be stable under a variety of conditions, and it is relatively non-toxic. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, this compound has a relatively low solubility in aqueous solutions, and it is not very stable in alkaline solutions.

Future Directions

There are several potential future directions for the use of 4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide in scientific research. It could be used in the development of new drugs and therapeutic agents, as well as in the study of the structure and function of enzymes and proteins. In addition, this compound could be used in the study of the mechanisms of drug action, and in the synthesis of novel compounds. Furthermore, this compound could be used in the study of biochemical and physiological processes, as well as in the development of new drugs and therapeutic agents.

Synthesis Methods

4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide can be synthesized using a two-step reaction. The first step involves the reaction of 4-bromobenzamide with 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl ethyl chloride in the presence of a base such as potassium carbonate. The second step involves the treatment of the reaction mixture with aqueous sodium hydroxide, which results in the formation of this compound.

properties

IUPAC Name

4-bromo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-16-8-6-15(7-9-16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCMZARCYVTTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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